molecular formula C19H18FNO3S B2713912 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-33-6

3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2713912
CAS No.: 899214-33-6
M. Wt: 359.42
InChI Key: KMSBFEWXEJJYAL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Sulfonylation: The introduction of the 4-fluorobenzenesulfonyl group is achieved through a sulfonylation reaction. This step involves reacting the quinoline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Alkylation: The final step involves the alkylation of the quinoline nitrogen with a propyl halide, typically under basic conditions using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents.

Medicine

Medically, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-fluorobenzenesulfonyl group can enhance the compound’s biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the 4-fluorobenzenesulfonyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(4-Methylbenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(4-Methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness

Compared to its analogs, 3-(4-Fluorobenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methyl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-3-10-21-12-18(19(22)16-11-13(2)4-9-17(16)21)25(23,24)15-7-5-14(20)6-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBFEWXEJJYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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